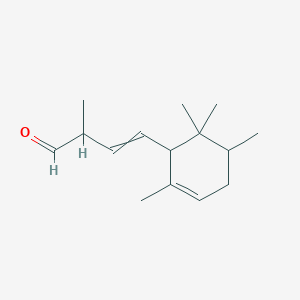
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is an organic compound with the molecular formula C14H22O. It is also known by other names such as β-Irone and 6-Methyl-β-ionone . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple methyl groups and an enal functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal typically involves the aldol condensation of suitable precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetaldehyde under basic conditions to form the desired enal . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a fragrance compound and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal involves its interaction with specific molecular targets. In the context of its fragrance properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of smell . Additionally, its chemical reactivity is governed by the presence of the enal group, which can participate in various nucleophilic and electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Irone: A structurally similar compound with a different substitution pattern on the cyclohexene ring.
6-Methyl-β-ionone: Another isomer with a similar molecular formula but different structural arrangement.
β-Methylionone: A related compound with variations in the position of the methyl groups.
Uniqueness
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is unique due to its specific substitution pattern and the presence of the enal functional group, which imparts distinct chemical reactivity and olfactory properties .
Eigenschaften
CAS-Nummer |
58102-03-7 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C15H24O/c1-11(10-16)6-9-14-12(2)7-8-13(3)15(14,4)5/h6-7,9-11,13-14H,8H2,1-5H3 |
InChI-Schlüssel |
XEBQQAUROPQIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C(C1(C)C)C=CC(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



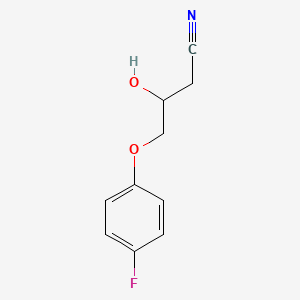
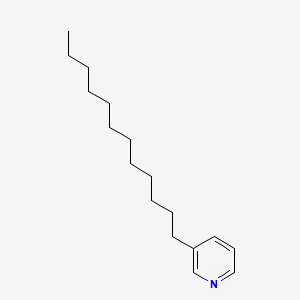
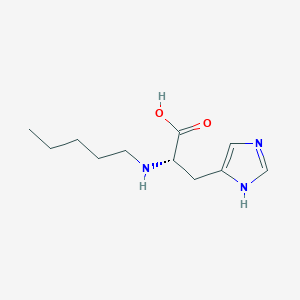
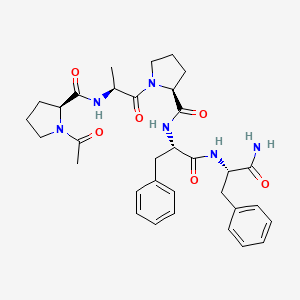
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)


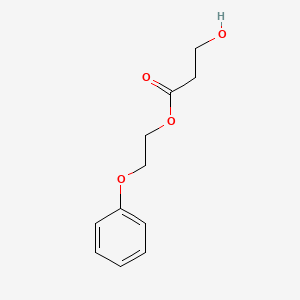



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
